molecular formula C14H26N4O2S B6960839 N-[1-[(2-ethylpyrazol-3-yl)methyl]piperidin-4-yl]propane-1-sulfonamide

N-[1-[(2-ethylpyrazol-3-yl)methyl]piperidin-4-yl]propane-1-sulfonamide

Cat. No.: B6960839
M. Wt: 314.45 g/mol
InChI Key: XPVQBLQTRMSGKD-UHFFFAOYSA-N
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Description

N-[1-[(2-ethylpyrazol-3-yl)methyl]piperidin-4-yl]propane-1-sulfonamide is a synthetic organic compound that features a piperidine ring substituted with a 2-ethylpyrazol-3-ylmethyl group and a propane-1-sulfonamide group

Properties

IUPAC Name

N-[1-[(2-ethylpyrazol-3-yl)methyl]piperidin-4-yl]propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N4O2S/c1-3-11-21(19,20)16-13-6-9-17(10-7-13)12-14-5-8-15-18(14)4-2/h5,8,13,16H,3-4,6-7,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPVQBLQTRMSGKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NC1CCN(CC1)CC2=CC=NN2CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[(2-ethylpyrazol-3-yl)methyl]piperidin-4-yl]propane-1-sulfonamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the 2-Ethylpyrazol-3-ylmethyl Group: This step involves the alkylation of the piperidine nitrogen with a 2-ethylpyrazole derivative, often using a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).

    Attachment of the Propane-1-sulfonamide Group: The final step involves the sulfonation of the piperidine derivative with propane-1-sulfonyl chloride in the presence of a base such as triethylamine (TEA) to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction of the sulfonamide group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide nitrogen, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous or alkaline medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like NaH or K2CO3.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced sulfonamide derivatives.

    Substitution: Alkylated sulfonamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[1-[(2-ethylpyrazol-3-yl)methyl]piperidin-4-yl]propane-1-sulfonamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development. Research may focus on its activity against specific enzymes or receptors, its pharmacokinetics, and its potential therapeutic effects.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-[1-[(2-ethylpyrazol-3-yl)methyl]piperidin-4-yl]propane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and pyrazole moiety may facilitate binding to these targets, leading to modulation of their activity. The sulfonamide group can enhance the compound’s solubility and bioavailability, contributing to its overall pharmacological profile.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(2-ethylpyrazol-3-yl)methyl]piperidin-4-yl]methanesulfonamide
  • N-[1-(2-ethylpyrazol-3-yl)methyl]piperidin-4-yl]butane-1-sulfonamide

Uniqueness

Compared to similar compounds, N-[1-[(2-ethylpyrazol-3-yl)methyl]piperidin-4-yl]propane-1-sulfonamide may exhibit unique pharmacological properties due to the specific length and structure of the sulfonamide chain. This can influence its binding affinity, selectivity, and overall biological activity, making it a valuable compound for further research and development.

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